molecular formula C9H9N3O2 B1437118 3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid CAS No. 1031937-63-9

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Cat. No. B1437118
M. Wt: 191.19 g/mol
InChI Key: CRQJJFNDMIJPJR-UHFFFAOYSA-N
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Description

“3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” is a compound that belongs to the class of triazoles . Triazoles are heterocyclic compounds, which are cyclic compounds with at least two different elements. In the five-membered aromatic azole chain, triazole compounds contain two carbon and three nitrogen atoms . They are capable of binding in the biological system with a variety of enzymes and receptors, thus showing versatile biological activities .


Molecular Structure Analysis

The molecular structure of “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” consists of a triazole nucleus, which is a nitrogenous heterocyclic moiety with the molecular formula C2H3N3 . The specific molecular structure analysis of this compound was not found in the available literature.


Chemical Reactions Analysis

While specific chemical reactions involving “3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid” were not found in the available literature, triazole compounds in general are known to participate in a variety of chemical reactions .

Scientific Research Applications

Synthesis and Characterization

A Convenient Synthesis of Ethyl 1-Amino-3-(Substituted Phenyl)-2-Cyano-3H-Benzo[4,5]Thiazolo-[3,2-a] Pyridine-4-Carboxylate Derivatives : This research showcases the synthesis of compounds through the interaction of ethyl 2-(benzo[d]thazol-2-yl)acetate with different arylidinemalononitrile derivatives. The study provides insights into the chemical reactions and conditions needed to create ethyl iminothiazolopyridine-4-carboxylate and various derivatives, illustrating the versatility and reactivity of this class of compounds (H. M. Mohamed, 2021).

Synthesis of Some Novel 1,2,4-Triazolo[4,3-a]2H-pyrano[3,2-e]pyridine Derivatives : This paper discusses the preparation of substituted 2H-pyrano[3, 2-e][1,2,4]triazolo[4,3-a]pyridine derivatives. The study emphasizes the synthetic routes and potential applications of these compounds, further expanding the chemical repertoire of triazolopyridine derivatives (N. Kumar, U. Mashelkar, 2008).

Antimicrobial Evaluation

Synthesis, Characterization, and Antimicrobial Evaluation of Novel Pyrido[1',2'2,3][1,2,4]triazolo[1,5-c]quinazolines and Thiazolo[3',2'2,3][1,2,4]triazolo[1,5-a]pyridines

: This study highlights the creation and antimicrobial assessment of novel polynuclear compounds, demonstrating the potential for these derivatives to serve as bases for developing new antimicrobial agents (Azza M. El‐Kazak, M. Ibrahim, 2013).

Heterocyclization and Isomerism

Ring-chain Isomerism of Ethyl 7-polyfluoroalkyl-7-hydroxy-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylates : This research explores the ring-chain isomerism in triazolopyrimidine derivatives, revealing insights into the structural dynamics and solvent-dependent behavior of such compounds, which could be critical for their application in material science or as intermediates in organic synthesis (M. V. Pryadeina et al., 2008).

Reaction Mechanisms and Derivative Synthesis

Rearrangement of Thiazolo[3,2-a]pyrimidines into Triazolo[4,3-a]pyrimidines Induced by C=N Bond Reduction : This study provides a detailed reaction mechanism for the conversion of thiazolopyrimidines to triazolopyrimidines, showcasing the synthetic versatility and potential for generating a variety of heterocyclic compounds with diverse biological activities (E. A. Lashmanova et al., 2019).

properties

IUPAC Name

3-ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H9N3O2/c1-2-7-10-11-8-4-3-6(9(13)14)5-12(7)8/h3-5H,2H2,1H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CRQJJFNDMIJPJR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=NN=C2N1C=C(C=C2)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H9N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-[1,2,4]triazolo[4,3-a]pyridine-6-carboxylic acid

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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